5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine
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Overview
Description
5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a butyl and a methyl group attached to the nitrogen atoms at the second position of the pyrimidine ring, along with a phenylsulfonyl group at the fifth position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.
Alkylation of the Nitrogen Atoms: The butyl and methyl groups can be introduced through an alkylation reaction using butyl bromide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-ethyl-N~2~-methyl-5-(phenylsulfonyl)pyrimidine-2,4-diamine
- N~2~-butyl-N~2~-ethyl-5-(phenylsulfonyl)pyrimidine-2,4-diamine
- N~2~-butyl-N~2~-methyl-5-(tosyl)pyrimidine-2,4-diamine
Uniqueness
5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups on the nitrogen atoms, along with the phenylsulfonyl group, contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-N-butyl-2-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-3-4-10-19(2)15-17-11-13(14(16)18-15)22(20,21)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMLICNKPANPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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